molecular formula C12H28O4Te B176516 Tellurium(IV) isopropoxide CAS No. 1795-64-8

Tellurium(IV) isopropoxide

Cat. No.: B176516
CAS No.: 1795-64-8
M. Wt: 363.9 g/mol
InChI Key: PIJBAYXHEGHMNO-UHFFFAOYSA-N
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Description

Tellurium(IV) isopropoxide is an organometallic compound with the chemical formula Te[OCH(CH₃)₂]₄. It is a clear yellow liquid that is primarily used in various industrial and research applications. The compound is known for its unique properties, including its ability to act as a precursor in the synthesis of other tellurium-based compounds .

Preparation Methods

The synthesis of Tellurium(IV) isopropoxide typically involves the reaction of tellurium tetrachloride (TeCl₄) with isopropanol (C₃H₈O) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Tellurium(IV) isopropoxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Precursor for Tellurium Compounds
Tellurium(IV) isopropoxide is primarily used as a precursor for the synthesis of various tellurium-based compounds. It can undergo multiple chemical transformations, including oxidation to form tellurium dioxide (TeO₂) and reduction to yield elemental tellurium. Additionally, the isopropoxy groups can be substituted with other alkoxy groups in the presence of suitable reagents, allowing for the creation of diverse organometallic compounds.

Table 1: Reactions Involving this compound

Reaction TypeProductConditions
OxidationTeO₂Controlled oxidation
ReductionElemental TeReducing agents (e.g., H₂)
SubstitutionVarious alkoxy derivativesPresence of alkoxides

Materials Science

Thin Film Production
One significant application of this compound is in the production of thin films through sol-gel processes. Research indicates that this compound can be utilized to fabricate tellurite (TeO₂) thin films, which are essential in optoelectronic devices due to their favorable optical properties . The sol-gel method allows for precise control over the film's composition and structure, leading to enhanced performance in applications such as sensors and photonic devices.

Case Study: Tellurite Thin Films
In a study conducted on the preparation of tellurite thin films from this compound, researchers reported successful synthesis with desirable optical characteristics. The films demonstrated high transparency and suitable refractive indices for optical applications, showcasing the compound's effectiveness as a precursor in material fabrication .

Biological Applications

Potential Antibacterial Properties
Recent investigations into the biological activities of this compound have revealed its potential as an antibacterial agent. Studies have shown that modified tellurium compounds exhibit significant antibacterial activity against Gram-negative bacteria such as Escherichia coli. The mechanism behind this activity may involve enzyme inhibition and reactive oxygen species (ROS) generation, leading to oxidative stress within bacterial cells .

Table 2: Biological Activity of Tellurium Compounds

CompoundTarget OrganismActivity Level
This compoundE. coliHigh
Modified tellurium compoundsVarious Gram-negativesVariable

Industrial Applications

Catalysts and Reagents
this compound serves as a catalyst and reagent in various industrial processes, particularly in the synthesis of advanced materials. Its organometallic nature allows it to facilitate reactions that require specific electronic properties or coordination capabilities . The compound's ability to form stable complexes makes it valuable in the development of new materials for electronics and photonics.

Mechanism of Action

The mechanism by which Tellurium(IV) isopropoxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Tellurium(IV) isopropoxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of advanced materials and its potential biological activities.

Biological Activity

Tellurium(IV) isopropoxide (Te(OiPr)₄) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as a precursor in the synthesis of various tellurium compounds and materials. Its biological activity is an area of ongoing research, particularly regarding its interactions with biomolecules and potential applications in medicine.

Mechanisms of Biological Activity

The biological activity of tellurium compounds, including this compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : Tellurium(IV) compounds are known to inhibit specific enzymes involved in metabolic processes. For instance, they can inhibit cysteine proteases such as papain and cathepsin B, which are crucial for various physiological functions .
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress by generating ROS, leading to cellular damage . This mechanism is significant in understanding the toxicological aspects of tellurium compounds.
  • Interaction with Thiol Groups : Tellurium(IV) compounds exhibit a strong affinity for thiol groups in proteins, which can disrupt normal enzymatic functions and lead to cell death . This interaction is particularly noted in cysteine proteases, where tellurium(IV) compounds can effectively inactivate these enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Inhibition of Cysteine Proteases : Research has shown that organotelluranes, including derivatives of tellurium(IV), can inhibit cysteine proteases significantly more than their tellurium(VI) counterparts. The inhibition potency varies based on the organic moieties attached to the tellurium atom .
  • Microbial Reduction Studies : A study demonstrated that anaerobic microbial cultures could reduce tellurate (Te(VI)) and tellurite (Te(IV)) to produce elemental tellurium nanoparticles. The reduction rate for Te(IV) was found to be seven times faster than that for Te(VI), indicating distinct biological interactions .
  • Toxicity in Prokaryotes and Eukaryotes : Tellurium compounds have been shown to exert toxicity through interactions with cellular components, leading to oxidative stress and disruption of antioxidant defenses. The interaction between tellurium and selenium also modifies enzyme activities involved in detoxification processes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Key Findings
Albeck et al. (1998) Inhibition of cysteine proteasesThiol interactionSignificant inhibition of cathepsin B
PMC4738100 (2016) Microbial reductionBiocatalysisTe(IV) reduced faster than Te(VI)
MDPI Review (2021) Toxicity mechanismsROS generationInduces oxidative stress in cells

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tellurium(IV) isopropoxide, and how can purity be ensured?

this compound is typically synthesized via alkoxide exchange reactions using tellurium tetrachloride and sodium isopropoxide. Key steps include:

  • Reagent drying : Ensure anhydrous conditions by distilling isopropanol over molecular sieves.
  • Stoichiometric control : Use a 1:4 molar ratio of TeCl₄ to NaOCH(CH₃)₂ to minimize side reactions.
  • Purification : Vacuum distillation or recrystallization from dry hexane yields high-purity product. Characterization via ¹H NMR (δ 1.2 ppm for isopropyl groups) and elemental analysis (C: 28.5%, H: 5.9%, Te: 39.8%) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • FTIR : Confirm Te-O bonds (600–700 cm⁻¹) and isopropoxide ligands (C-O stretch at 1100 cm⁻¹).
  • NMR : ¹H and ¹³C NMR identify ligand environment; ¹²⁵Te NMR (if accessible) resolves Te coordination.
  • X-ray crystallography : Defines molecular geometry (e.g., tetrahedral Te center). Cross-referencing with literature spectra (e.g., NIST Chemistry WebBook) minimizes misassignment .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (acute toxicity: H332).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (skin sensitizer: H317).
  • Waste disposal : Neutralize with ethanol/water mixtures before disposal to prevent environmental release (chronic aquatic toxicity: H412) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Discrepancies often arise from trace moisture or ligand exchange. Methodological recommendations:

  • Solvent pre-treatment : Dry solvents to <10 ppm H₂O (Karl Fischer titration).
  • Controlled experiments : Compare solubility in rigorously dried vs. ambient THF, toluene, and DMSO.
  • Spectroscopic monitoring : Track ligand stability via in-situ Raman spectroscopy during dissolution .

Q. What strategies optimize this compound’s stability in catalytic applications?

Instability under aerobic or protic conditions limits catalytic utility. Mitigation approaches:

  • Ligand modification : Introduce sterically hindered alkoxide groups (e.g., tert-butoxide) to reduce hydrolysis.
  • Encapsulation : Use mesoporous silica matrices to protect the Te center.
  • In-situ generation : Prepare the compound immediately before use in anhydrous reaction systems .

Q. How do computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations can:

  • Predict bond dissociation energies (e.g., Te-O vs. Te-C) to identify reactive sites.
  • Model transition states for ligand-exchange reactions (e.g., with alcohols or thiols). Validate computational results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing kinetic data in this compound-mediated reactions?

  • Non-linear regression : Fit time-resolved UV-Vis or NMR data to pseudo-first-order models.
  • Error analysis : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals.
  • Comparative studies : Apply ANOVA to assess solvent/ligand effects on reaction rates .

Q. How should researchers address inconsistencies in reported crystallographic data for this compound derivatives?

  • Data validation : Cross-check unit cell parameters against Cambridge Structural Database entries.
  • Temperature effects : Re-evaluate diffraction data at multiple temperatures to rule out phase transitions.
  • Redundancy : Compare results from independent syntheses and crystallographers .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in nanoparticle synthesis?

  • Negative controls : Omit Te(IV) isopropoxide to confirm its necessity in particle nucleation.
  • Baseline characterization : Use TEM and XRD to monitor particle size/distribution.
  • Replicability : Perform triplicate experiments under identical conditions to ensure reproducibility .

Q. How can researchers design experiments to probe this compound’s ligand-exchange mechanisms?

  • Isotopic labeling : Substitute ¹⁸O in isopropoxide ligands to track exchange via mass spectrometry.
  • Stopped-flow kinetics : Measure rapid ligand substitution rates using UV-Vis or fluorescence probes.
  • Competition studies : Introduce competing ligands (e.g., ethoxide) to determine binding affinities .

Properties

IUPAC Name

2-[tri(propan-2-yloxy)-λ4-tellanyl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBAYXHEGHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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